molecular formula C97H155N29O26S4 B7909914 [Ala17]-MCH

[Ala17]-MCH

Cat. No.: B7909914
M. Wt: 2271.7 g/mol
InChI Key: IVEALEKXBDDRGB-UKPWUPKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ala17]-MCH (trifluoroacetate salt) involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process typically includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .

Industrial Production Methods

Industrial production of this compound (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography, to achieve high purity levels (≥98%) .

Chemical Reactions Analysis

Types of Reactions

[Ala17]-MCH (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its sulfur-containing amino acids .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically modified peptides with altered functional groups or sequences, which can be used to study the structure-activity relationships of melanin-concentrating hormone .

Scientific Research Applications

[Ala17]-MCH (trifluoroacetate salt) has a wide range of applications in scientific research:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigates the role of melanin-concentrating hormone in various physiological processes.

    Medicine: Explores potential therapeutic applications for disorders related to melanin-concentrating hormone dysregulation, such as obesity and depression.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

[Ala17]-MCH (trifluoroacetate salt) exerts its effects by binding to melanin-concentrating hormone receptors 1 and 2. This binding induces calcium mobilization within cells, leading to various downstream effects. The molecular targets include G-protein coupled receptors, which activate intracellular signaling pathways involved in energy homeostasis and mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound (trifluoroacetate salt) is unique due to its specific modification at the 17th amino acid position, which enhances its stability and receptor binding affinity compared to other analogs. This makes it a valuable tool for studying the physiological and pharmacological roles of melanin-concentrating hormone .

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEALEKXBDDRGB-UKPWUPKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)C(C)C)CCCNC(=N)N)CC(C)C)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H155N29O26S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2271.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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